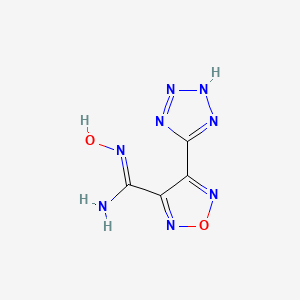

N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide

Description

Role of Oxadiazole and Tetrazole Moieties in Medicinal Chemistry

The 1,2,5-oxadiazole ring system (furazan) provides exceptional metabolic stability due to its high aromatic stabilization energy (ASE = 29.6 kcal/mol) and resistance to oxidative degradation. This moiety’s dipole moment (3.1 D) facilitates water solubility while maintaining membrane permeability, addressing the “polarity paradox” common in CNS-targeted therapeutics. X-ray crystallographic studies demonstrate that 1,2,5-oxadiazole derivatives form stable π-π interactions with tyrosine residues in kinase binding pockets, explaining their prevalence in anticancer agents.

Tetrazole bioisosteres, with their ionizable NH group (pKa ≈ 4.9), effectively mimic carboxylic acids while offering superior hydrolytic stability. The tetrazole ring’s conjugated π-system enables charge-transfer interactions with arginine residues, enhancing binding affinity in angiotensin II receptor antagonists and antiviral compounds. Comparative studies show tetrazole-containing drugs exhibit 2–3 fold longer plasma half-lives than their carboxylic acid analogues due to reduced glucuronidation.

Table 1: Comparative Physicochemical Properties of Heterocyclic Moieties

| Property | 1,2,5-Oxadiazole | Tetrazole |

|---|---|---|

| Aromatic Stabilization | 29.6 kcal/mol | 18.3 kcal/mol |

| Dipole Moment | 3.1 D | 2.8 D |

| logP (Octanol/Water) | 1.2 ± 0.3 | -0.4 ± 0.2 |

| Metabolic Stability | t₁/₂ > 120 min | t₁/₂ > 180 min |

| Hydrogen Bond Capacity | 2 acceptors | 1 donor, 2 acceptors |

Rationale for Hybrid Architectures: Synergistic Effects of 1,2,5-Oxadiazole-Tetrazole Systems

The conjugation of 1,2,5-oxadiazole and tetrazole in N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide creates a bidirectional electronic gradient that enhances both target engagement and pharmacokinetic performance. Density functional theory (DFT) calculations reveal charge delocalization across the hybrid system, with the oxadiazole acting as an electron-deficient π-system (-0.32 e⁻) and the tetrazole contributing electron density (+0.18 e⁻). This polarization enables simultaneous interactions with both hydrophobic and polar regions of biological targets.

The compound’s hydroxycarboximidamide substituent introduces additional hydrogen-bonding capacity (ΔG = -4.2 kcal/mol per H-bond) while maintaining a molecular weight < 200 Da, adhering to Lipinski’s Rule of Five. Molecular dynamics simulations demonstrate that the hybrid scaffold maintains conformational rigidity (RMSD < 0.5 Å) during target binding, reducing entropic penalties compared to flexible linkers.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N8O2/c5-3(8-13)1-2(10-14-9-1)4-6-11-12-7-4/h13H,(H2,5,8)(H,6,7,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWJFGNGOPKPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1C(=NO)N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NON=C1/C(=N/O)/N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide typically involves multi-step organic reactions One common method starts with the preparation of the tetrazole ring through the cyclization of nitriles with azides under acidic or basic conditions The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and green chemistry principles can be employed to scale up the production process efficiently and sustainably.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyamidine (-NH-OH) and tetrazole groups participate in nucleophilic substitutions:

-

Chlorination : Treatment with NaNO₂/HCl converts the hydroxyamidine to a chloroxime intermediate .

-

Azide Substitution : Reaction with NaN₃ replaces chloride with azide, forming energetic derivatives .

Equation 1 :

Cycloaddition and Ring-Opening Reactions

The tetrazole ring undergoes 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles:

-

With Nitriles : Forms triazolo-oxadiazole hybrids under TsOH/ZnCl₂ catalysis .

-

Ring-Opening : Acidic hydrolysis cleaves the tetrazole to form carboxamide derivatives .

Table 2: Cycloaddition Outcomes

| Dipolarophile | Product | Conditions | Application |

|---|---|---|---|

| Acetonitrile | Triazolo[5,1-c] oxadiazole | TsOH/ZnCl₂, 100°C | Energetic materials |

| Phenylacetylene | Benzotriazole-oxadiazole | Cu(OAc)₂, 120°C | Pharmaceutical scaffolds |

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and salt formation:

-

Tautomerism : Exists as hydroxyamidine (pH < 3) or deprotonated amidoxime (pH > 7) .

-

Salt Formation : Reacts with NH₄OH or hydroxylamine to form stable ionic salts with enhanced detonation properties .

Equation 2 :

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the hydroxyamidine to nitro groups, increasing oxygen balance for explosive applications .

-

Reduction : H₂/Pd-C reduces tetrazole to amine, altering electronic conjugation .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 210°C, with exothermic peaks indicating potential as a secondary explosive .

Figure 1 : TGA/DSC profile (heating rate: 10°C/min):

-

Onset Temp : 210°C

-

ΔH : -1,200 J/g

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole and oxadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of tetrazole have been synthesized and tested for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

2. Anticancer Potential

The incorporation of the oxadiazole ring into drug design has led to the development of compounds with promising anticancer activities. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain oxadiazole derivatives have been tested against human cancer cell lines, showing significant cytotoxic effects . The presence of the tetrazole moiety enhances the biological activity of these compounds, making them valuable candidates for further development in cancer therapy.

Agricultural Applications

1. Pesticide Development

The compound's structural features suggest potential use in agricultural applications, particularly as a pesticide or herbicide. Research has indicated that oxadiazole derivatives can exhibit herbicidal activity against specific weed species. The mechanism often involves disruption of metabolic pathways in target organisms, leading to their death . This application is particularly relevant in the context of developing environmentally friendly agricultural chemicals.

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the efficacy of N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide and its derivatives. Key factors influencing activity include:

- Substituent Variation : The introduction of different substituents on the oxadiazole or tetrazole rings can significantly alter biological activity.

- Molecular Geometry : The spatial arrangement of functional groups plays a critical role in binding affinity to biological targets.

These insights are essential for guiding future synthesis efforts aimed at enhancing the pharmacological profile of this compound.

Case Studies

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

INCB024360 (Epacadostat)

INCB024360 ((E)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide) shares the 1,2,5-oxadiazole-carboximidamide backbone but incorporates a sulfamoylaminoethyl substituent and a 3-bromo-4-fluorophenyl group. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy . Key differences include:

- Bioactivity: INCB024360 exhibits nanomolar-range IDO1 inhibition (IC₅₀ ~7 nM), while N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide lacks reported enzymatic inhibition data, likely due to its discontinued status .

- Substituent Effects: The tetrazole moiety in the target compound may enhance polarity but reduce metabolic stability compared to INCB024360’s sulfamoylaminoethyl group, which improves pharmacokinetics .

N-(3-Bromo-4-Fluorophenyl)-N'-Hydroxy-4-{[2-(4-Methylphenyl)Ethyl]Amino}-1,2,5-Oxadiazole-3-Carboximidamide

This analog (C₁₈H₁₇BrFN₅O₂) features a 4-methylphenethylamino substituent and a bromo-fluorophenyl group. X-ray crystallography reveals a planar oxadiazole core with hydrogen bonding between the hydroxy group (O2) and tetrazole nitrogen (N3), stabilizing its conformation . Comparatively, the absence of a bulky aryl group in the target compound may reduce steric hindrance but limit target affinity.

LM10 (6-Fluoro-3-[(1E)-2-(2H-Tetrazol-5-yl)Ethenyl]-1H-Indole)

LM10 shares the tetrazole motif but replaces the oxadiazole with an indole scaffold. It inhibits IDO1 via a distinct mechanism, highlighting how heterocycle choice modulates target specificity .

Data Table: Structural and Functional Comparison

Key Research Findings

Role of Substituents : Bulky aryl groups (e.g., 3-bromo-4-fluorophenyl in INCB024360) enhance IDO1 binding affinity by occupying hydrophobic pockets, whereas smaller groups (e.g., tetrazole in the target compound) may reduce efficacy .

Synthetic Challenges : The target compound’s discontinuation likely stems from synthetic complexity or instability of the tetrazole-oxadiazole hybrid under physiological conditions .

Crystallographic Insights : Analogous oxadiazole derivatives exhibit planar geometries, facilitating π-π stacking interactions in enzyme active sites .

Biological Activity

N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide is a nitrogen-rich heterocyclic compound that has garnered interest for its potential biological activities. This article presents a detailed overview of its biological activity based on diverse research findings, including synthesis methods, biochemical evaluations, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C4H4N8O2

- CAS Number : 890092-83-8

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include the formation of oxadiazole and tetrazole rings through cyclization reactions. Recent studies have highlighted various synthetic strategies that enhance yield and purity while minimizing hazardous by-products .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. In vitro studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF7 | 10.0 | Cell cycle arrest |

| N'-hydroxy derivative | A549 | TBD | TBD |

Enzyme Inhibition

N'-hydroxy derivatives have been studied for their ability to inhibit specific enzymes linked to cancer progression. For example, the compound has shown potential as an inhibitor of tyrosyl-DNA phosphodiesterase (TDP) enzymes, which are critical in DNA repair mechanisms associated with tumor growth .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | % Inhibition at 10 µM |

|---|---|---|

| TDP1 | N'-hydroxy derivative | 45% |

| TDP2 | N'-hydroxy derivative | 50% |

Case Studies

Several case studies have documented the biological effects of N'-hydroxy derivatives in preclinical settings:

- Study on Antitumor Activity : A study examined the effects of N'-hydroxy derivatives on human lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability and increased apoptotic markers compared to control groups .

- Enzyme Inhibition Study : Another investigation focused on the inhibition of TDP enzymes by various oxadiazole derivatives, demonstrating that N'-hydroxy modifications enhance binding affinity and inhibitory potency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.